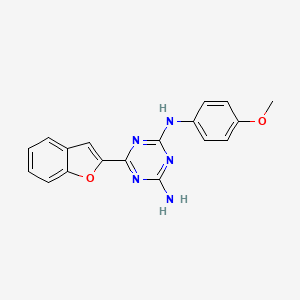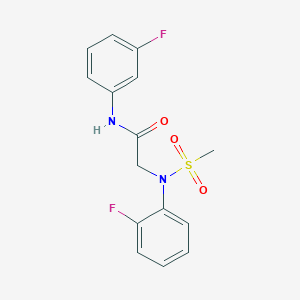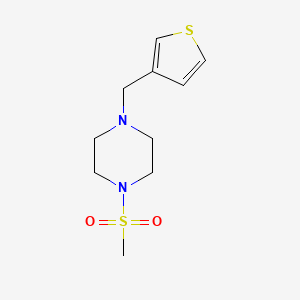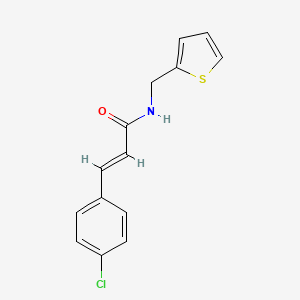
6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a benzofuran ring and a triazine ring. Compounds containing benzofuran and triazine rings are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of these rings in the structure imparts unique physicochemical properties to the compound, making it a subject of interest in various scientific research fields.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the condensation of benzofuran derivatives with triazine derivatives under specific reaction conditions. One common method involves the reaction of 2-aminobenzofuran with 4-methoxyphenyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete condensation and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzofuran or triazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, such as benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.
Triazine derivatives: Compounds containing the triazine ring, such as melamine and cyanuric acid.
Uniqueness
6-(benzofuran-2-yl)-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of benzofuran and triazine rings in its structure This combination imparts distinct physicochemical properties and biological activities that are not observed in compounds containing only one of these rings
Eigenschaften
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-8-6-12(7-9-13)20-18-22-16(21-17(19)23-18)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBSPIRNSEEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![2,4-dichloro-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5794656.png)
![N-[(2-chlorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B5794657.png)
![N-[2-chloro-5-(2,5-dioxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B5794666.png)

![[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-cyclohexylacetate](/img/structure/B5794672.png)


![2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5794702.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]CYCLOPROPANECARBOXAMIDE](/img/structure/B5794709.png)
![1-[4-(4-ACETYL-2-FLUORO-5-METHYLPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B5794712.png)

